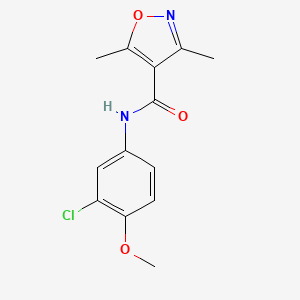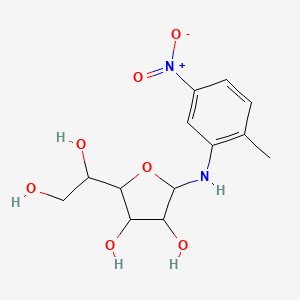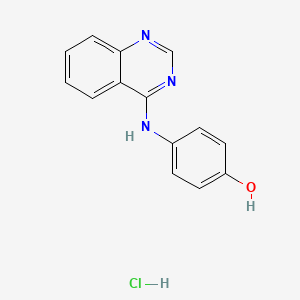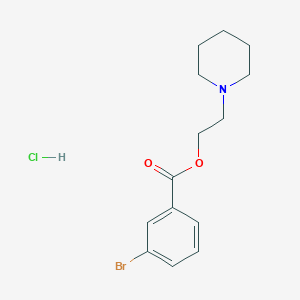![molecular formula C17H20N2O B4942352 3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
3-[(4-phenyl-1-piperazinyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-phenyl-1-piperazinyl)methyl]phenol, commonly known as PMP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.39 g/mol. PMP is known for its ability to bind to various receptors in the brain and has been studied extensively for its potential therapeutic applications.
作用机制
PMP acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of PMP is not fully understood, but it is thought to modulate the activity of these receptors in a way that can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects in various animal models and in vitro studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PMP has also been shown to have anxiolytic and antidepressant effects in various animal models. In addition, PMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of PMP is its ability to bind to various receptors in the brain, which makes it a useful tool for studying the function and distribution of these receptors. PMP is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one of the limitations of PMP is its potential toxicity and side effects, which may limit its use in certain experiments. In addition, PMP has a relatively short half-life, which may make it difficult to use in certain experimental designs.
未来方向
There are several potential future directions for research on PMP. One area of interest is the development of new analogs of PMP that may have improved pharmacological properties and reduced toxicity. Another area of interest is the use of PMP as a radioligand in PET imaging studies to visualize the distribution and density of receptors in the brain. Finally, further research is needed to better understand the mechanism of action of PMP and its potential therapeutic applications in various neurological disorders.
合成方法
The synthesis of PMP involves the reaction of 4-phenylpiperazine with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of PMP is typically around 70-80% and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
PMP has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to bind to various receptors in the brain including the serotonin 5-HT1A and dopamine D2 receptors, which are involved in the regulation of mood and behavior. PMP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of receptors in the brain.
属性
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCPYNCRFAQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylpiperazin-1-yl)methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)
![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)

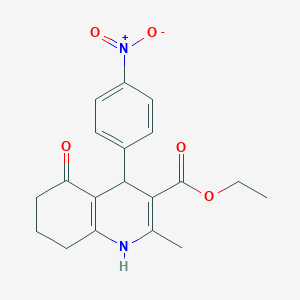

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B4942306.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
